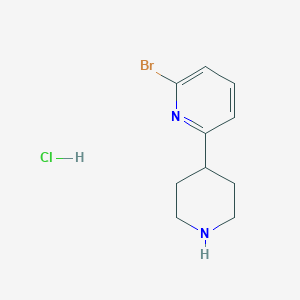

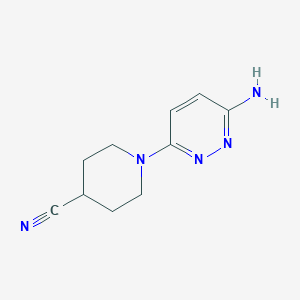

2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride

Overview

Description

2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is a chemical compound with the CAS Number: 1951440-10-0 . It has a molecular weight of 277.59 and its IUPAC name is 2-bromo-6-(piperidin-4-yl)pyridine hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is 1S/C10H13BrN2.ClH/c11-10-3-1-2-9 (13-10)8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H . This code provides a unique identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis of ß-Hydroxyenones

This compound serves as a substrate in rhodium-catalyzed, reductive aldol coupling with divinyl ketones, leading to the synthesis of syn ß-hydroxyenones, which are valuable intermediates in organic synthesis .

Analgesic and Anti-inflammatory Drug Development

Derivatives of piperidine, like the one , have been synthesized and tested for analgesic and anti-inflammatory activities. Some derivatives have shown higher efficacy than standard drugs like indomethacin .

Inhibitors for ALK and ROS1

Piperidine derivatives are designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .

Ligand Building Blocks

The compound can be used as a building block for creating Tris [(pyridyl)methyl]amine ligands, which have applications in coordination chemistry and catalysis .

Safety and Hazards

Mechanism of Action

Target of Action

Piperidine derivatives, which include 2-bromo-6-(piperidin-4-yl)pyridine hydrochloride, have been known to interfere with specific molecules involved in the growth and proliferation of cancer cells .

Mode of Action

It’s suggested that the reaction proceeds through an outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations .

Biochemical Pathways

It’s known that piperidine derivatives can inhibit tubulin polymerization , which is a crucial process in cell division and could potentially affect multiple downstream pathways.

Result of Action

It’s known that piperidine derivatives can express strong antiproliferative activity by inhibiting tubulin polymerization .

Action Environment

It’s recommended that the compound be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

properties

IUPAC Name |

2-bromo-6-piperidin-4-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.ClH/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDENSTRDWUFJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

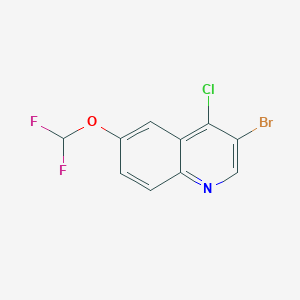

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)

![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)

![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)